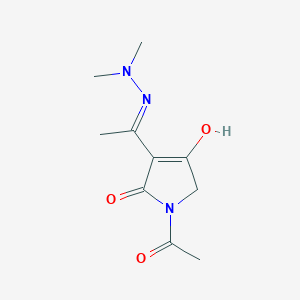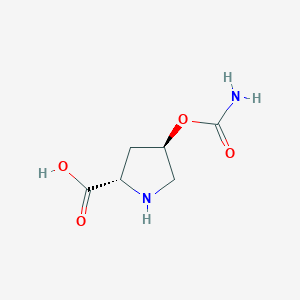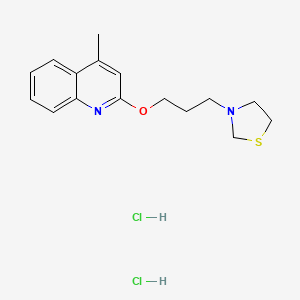
4-Ethyl-1H-pyrazole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 4-ethyl-1H-pyrazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
4-Ethyl-1H-pyrazole+Thionyl chloride→4-Ethyl-1H-pyrazole-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-ethyl-1H-pyrazole-1-carboxylic acid.
Acylation: It is commonly used as an acylating agent in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
Aplicaciones Científicas De Investigación
4-Ethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity as an acylating agent. It can introduce acyl groups into various substrates, facilitating the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-1H-pyrazole-4-carbaldehyde
- 4-Chloro-3-ethyl-1-methyl-5-pyrazolecarbonyl chloride
- 1-Ethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
4-Ethyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly in the formation of acyl derivatives .
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
4-ethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3 |
Clave InChI |
LLMOVAVGBMJNGY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(N=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)




![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)






![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
